molecular formula C22H17N3O5S B2520769 Ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)benzamido)-4-methylthiazole-5-carboxylate CAS No. 433316-02-0

Ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)benzamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2520769
CAS No.: 433316-02-0
M. Wt: 435.45
InChI Key: HRXTVQOETFJCEL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)benzamido)-4-methylthiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including an isoindoline-1,3-dione moiety, a benzamido group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)benzamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate is then reacted with 4-methylthiazole-5-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as toluene and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)benzamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)benzamido)-4-methylthiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)benzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can interact with enzymes or receptors, modulating their activity. The benzamido group and thiazole ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-(1,3-dioxoisoindolin-2-yl)benzamido)-4-methylthiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 2-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-3-30-21(29)17-12(2)23-22(31-17)24-18(26)13-8-10-14(11-9-13)25-19(27)15-6-4-5-7-16(15)20(25)28/h4-11H,3H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXTVQOETFJCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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